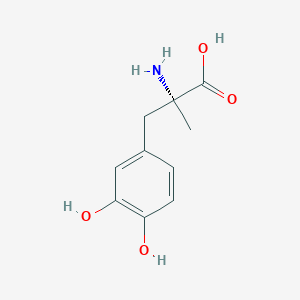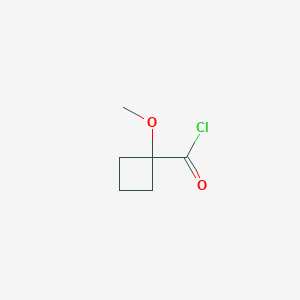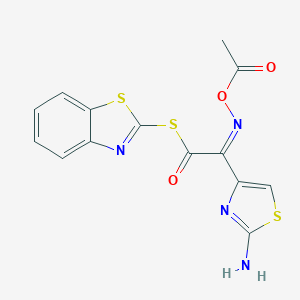![molecular formula C22H46O4Si2 B023141 Bis[tert-butyl(dimethyl)silyl] sebacate CAS No. 104255-98-3](/img/structure/B23141.png)
Bis[tert-butyl(dimethyl)silyl] sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[tert-butyl(dimethyl)silyl] sebacate, also known as BTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Bis[tert-butyl(dimethyl)silyl] sebacate has been studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic electronics. In materials science, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a crosslinking agent for polymers, leading to improved mechanical properties and thermal stability. In drug delivery, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a biocompatible coating for nanoparticles, allowing for targeted drug delivery and improved bioavailability. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate has been used as a hole-transporting material in organic solar cells, leading to improved efficiency and stability.
Mécanisme D'action
The mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate is not well understood, but it is believed to act as a crosslinking agent for polymers and as a stabilizer for nanoparticles. In organic electronics, Bis[tert-butyl(dimethyl)silyl] sebacate is believed to improve charge transport and reduce recombination losses, leading to improved efficiency.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Bis[tert-butyl(dimethyl)silyl] sebacate, but it is believed to be biocompatible and non-toxic. However, further studies are needed to fully understand the potential effects of Bis[tert-butyl(dimethyl)silyl] sebacate on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis[tert-butyl(dimethyl)silyl] sebacate is its ease of synthesis and high solubility in organic solvents, making it a convenient compound for laboratory experiments. However, one of the main limitations is the lack of information on its potential effects on living organisms, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Bis[tert-butyl(dimethyl)silyl] sebacate, including its use in the development of new materials, drug delivery systems, and organic electronics. Further studies are needed to fully understand the mechanism of action of Bis[tert-butyl(dimethyl)silyl] sebacate and its potential effects on living organisms. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to improved efficiency and scalability of Bis[tert-butyl(dimethyl)silyl] sebacate production.
Méthodes De Synthèse
Bis[tert-butyl(dimethyl)silyl] sebacate can be synthesized via a simple reaction between sebacic acid and tert-butyl(dimethyl)silyl chloride. The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Propriétés
Numéro CAS |
104255-98-3 |
|---|---|
Nom du produit |
Bis[tert-butyl(dimethyl)silyl] sebacate |
Formule moléculaire |
C22H46O4Si2 |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
bis[tert-butyl(dimethyl)silyl] decanedioate |
InChI |
InChI=1S/C22H46O4Si2/c1-21(2,3)27(7,8)25-19(23)17-15-13-11-12-14-16-18-20(24)26-28(9,10)22(4,5)6/h11-18H2,1-10H3 |
Clé InChI |
XANNRUSHAVBUKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Synonymes |
Decanedioic acid, bis(tert-butyldimethylsilyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
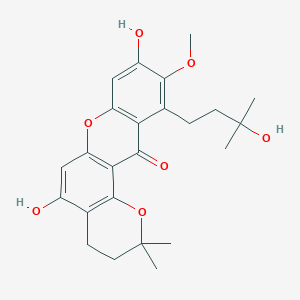
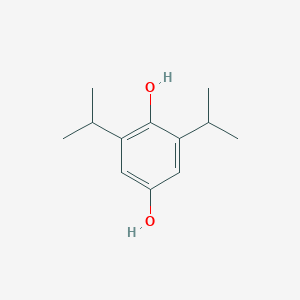
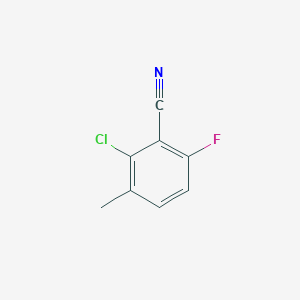
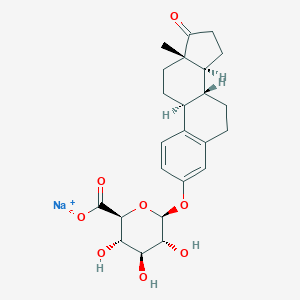
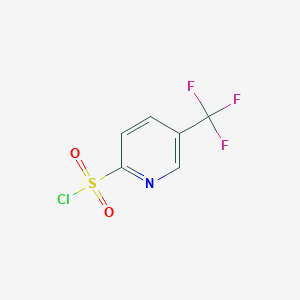
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
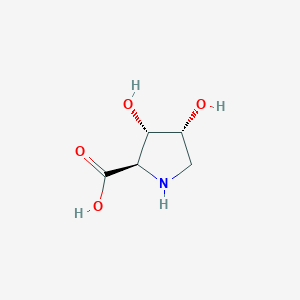
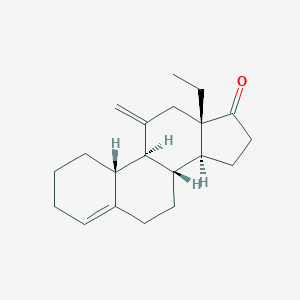
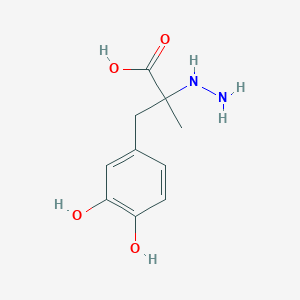
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
